molecular formula C12H21NO6 B13735194 Diacetone mannoseoxime

Diacetone mannoseoxime

Cat. No.: B13735194
M. Wt: 275.30 g/mol
InChI Key: FLWZKKRGBHCGBS-ZJDVBMNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacetone mannoseoxime is a chemically modified derivative of mannose, characterized by the introduction of two acetone-derived groups and an oxime functional group.

  • Physical State: Liquid at standard conditions .
  • Appearance: Forms a film-like structure with an unspecified odor .

Properties

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

N-[(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine

InChI

InChI=1S/C12H21NO6/c1-11(2)15-5-6(17-11)7-8-9(10(13-14)16-7)19-12(3,4)18-8/h6-10,13-14H,5H2,1-4H3/t6-,7-,8+,9+,10+/m1/s1

InChI Key

FLWZKKRGBHCGBS-ZJDVBMNYSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@H]([C@H](O2)NO)OC(O3)(C)C)C

Canonical SMILES

CC1(OCC(O1)C2C3C(C(O2)NO)OC(O3)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetone mannoseoxime can be synthesized through the reaction of mannose with diacetone alcohol under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diacetone mannoseoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce various reduced forms of the compound .

Scientific Research Applications

Diacetone mannoseoxime has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of diacetone mannoseoxime involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Critical Analysis of Divergences

  • Application Scope: this compound’s lack of explicit application data contrasts with diacetone acrylamide’s industrial polymer use and diacetone alcohol’s niche in conservation.
  • Safety vs. Reactivity: While diacetone alcohol’s risks relate to solvent strength, this compound’s precautions suggest higher inherent toxicity, possibly due to oxime-related reactivity .
  • Physical Form : All three compounds are liquids, but diacetone acrylamide’s polymerization behavior distinguishes it functionally .

Q & A

Q. How should researchers address ethical considerations when using this compound in animal studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design. Justify sample sizes via power analysis and minimize suffering through humane endpoints. Include negative controls to distinguish compound-specific effects from systemic toxicity. Document protocols in IACUC submissions .

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